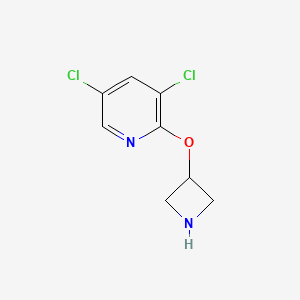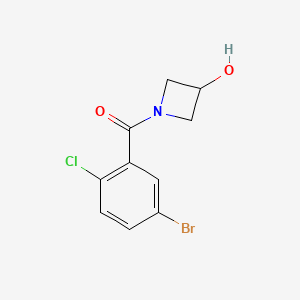
2-(Azetidin-3-yloxy)-3,5-dichloropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-3-yloxy)-3,5-dichloropyridine is a synthetic organic compound that features a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions, and an azetidine ring attached via an oxygen atom at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)-3,5-dichloropyridine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols.
Attachment to Pyridine Ring: The azetidine ring is then attached to the pyridine ring via an ether linkage. This can be achieved through nucleophilic substitution reactions where the hydroxyl group of the azetidine reacts with a halogenated pyridine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azetidin-3-yloxy)-3,5-dichloropyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the azetidine ring.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
Hydrolysis Products: Hydrolysis typically yields the corresponding alcohol and pyridine derivatives.
Applications De Recherche Scientifique
2-(Azetidin-3-yloxy)-3,5-dichloropyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or infectious diseases.
Biological Studies: The compound can be used to study the interactions of azetidine-containing molecules with biological targets.
Industrial Chemistry: It may serve as an intermediate in the synthesis of agrochemicals or other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 2-(Azetidin-3-yloxy)-3,5-dichloropyridine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The azetidine ring can mimic natural substrates or inhibitors, while the pyridine ring can enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Azetidin-3-yloxy)-6-chloropyridine: Similar structure but with a single chlorine atom, potentially altering its reactivity and biological activity.
2-(Azetidin-3-yloxy)-3,5-dibromopyridine: Bromine atoms instead of chlorine, which can affect the compound’s electronic properties and reactivity.
Uniqueness
2-(Azetidin-3-yloxy)-3,5-dichloropyridine is unique due to the specific positioning of the chlorine atoms, which can influence its chemical behavior and interactions with biological targets. The combination of the azetidine and pyridine rings also provides a versatile scaffold for further functionalization and application in various fields.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Propriétés
IUPAC Name |
2-(azetidin-3-yloxy)-3,5-dichloropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c9-5-1-7(10)8(12-2-5)13-6-3-11-4-6/h1-2,6,11H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLHBCULICFHKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=C(C=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-[(5-methylisoxazol-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B7877519.png)
